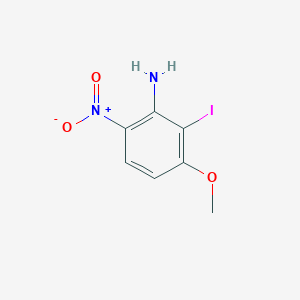

2-Iodo-3-methoxy-6-nitro-phenylamine

Beschreibung

2-Iodo-3-methoxy-6-nitro-phenylamine (CAS: 2090543-84-1, MFCD31614183) is a halogenated aromatic amine derivative characterized by a phenylamine backbone substituted with iodine (position 2), methoxy (position 3), and nitro (position 6) groups. Its molecular formula is C₇H₆IN₂O₃, with a molecular weight of 308.04 g/mol (calculated). The compound exhibits a purity of 95% and is primarily utilized in synthetic organic chemistry for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, owing to the iodine substituent’s role as a leaving group. The nitro group confers electron-withdrawing properties, influencing reactivity in electrophilic substitution or reduction reactions. Its structural complexity makes it a valuable intermediate in pharmaceuticals, agrochemicals, or materials science .

Eigenschaften

IUPAC Name |

2-iodo-3-methoxy-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAWOLSTRUGVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxy-6-nitro-phenylamine typically involves multiple steps. One common method includes the nitration of 2-iodo-3-methoxyaniline, followed by purification and isolation of the desired product. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-Iodo-3-methoxy-6-nitro-phenylamine may involve large-scale nitration processes, utilizing automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3-methoxy-6-nitro-phenylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can produce a wide range of substituted phenylamine compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Iodo-3-methoxy-6-nitro-phenylamine serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. The presence of iodine enhances its reactivity, allowing for various substitution reactions that are critical in drug development .

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that 2-Iodo-3-methoxy-6-nitro-phenylamine exhibits antimicrobial properties, which could lead to the development of new antibiotics .

- Anticancer Properties : Research suggests that this compound may inhibit certain enzymes associated with cancer cell proliferation. Its nitro group can be reduced to amino groups, potentially leading to derivatives with enhanced biological activity against cancer cells .

Material Science

In material science, 2-Iodo-3-methoxy-6-nitro-phenylamine is explored for its electronic and optical properties. It can be incorporated into polymer matrices to improve the performance of electronic devices or sensors due to its unique structural characteristics.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 2-Iodo-3-methoxy-6-nitro-phenylamine against various bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 12 | 0 |

| P. aeruginosa | 10 | 0 |

Case Study 2: Synthesis of Derivatives

In another investigation, researchers synthesized several derivatives of 2-Iodo-3-methoxy-6-nitro-phenylamine through various chemical reactions, including reduction and alkylation. These derivatives were tested for anticancer activity using cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

| Derivative Name | IC50 (µM) MCF7 | IC50 (µM) A549 |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 15 | 20 |

| Compound C | 10 | 12 |

The results indicated that certain derivatives exhibited lower IC50 values, suggesting enhanced potency against cancer cell lines compared to the parent compound.

Wirkmechanismus

The mechanism of action of 2-Iodo-3-methoxy-6-nitro-phenylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Iodo-3-methoxy-6-nitro-phenylamine, a comparative analysis with structurally related iodo-methoxy-nitroaniline derivatives is provided below:

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects :

- The nitro group in 2-Iodo-3-methoxy-6-nitro-phenylamine (position 6) creates a strong electron-withdrawing effect, stabilizing negative charges in intermediates during nucleophilic aromatic substitution. This contrasts with 4-Iodo-5-methoxy-2-nitroaniline , where the nitro group at position 2 results in distinct regioselectivity in reactions .

- Compounds lacking nitro groups (e.g., 5-Iodo-2-methoxyaniline ) exhibit higher electron density, favoring electrophilic substitution over reduction pathways .

Steric and Solubility Considerations: Hydrochloride salts (e.g., 2-Iodo-5-methoxyaniline hydrochloride) demonstrate improved aqueous solubility compared to free amines, making them preferable for solution-phase syntheses .

Reactivity in Cross-Coupling :

- The iodine substituent in 2-Iodo-3-methoxy-6-nitro-phenylamine is more accessible for palladium-catalyzed couplings compared to 3-Iodo-4-methoxyaniline hydrochloride , where the iodo group is sterically shielded by the adjacent methoxy group .

Purity and Synthetic Utility :

- Higher purity (98%) in 5-Iodo-2-methoxyaniline and 3-Iodo-4-methoxyaniline hydrochloride reduces byproduct formation in sensitive reactions, whereas the 95% purity of 2-Iodo-3-methoxy-6-nitro-phenylamine may require additional purification steps for high-yield syntheses .

Biologische Aktivität

2-Iodo-3-methoxy-6-nitro-phenylamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

2-Iodo-3-methoxy-6-nitro-phenylamine is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a phenylamine core. Its molecular formula is C_8H_8ClN_3O_3, with a molecular weight of approximately 257.62 g/mol. The structural features contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of 2-Iodo-3-methoxy-6-nitro-phenylamine exhibit significant antimicrobial activity. The nitro group can undergo bioreduction in microbial environments, leading to the formation of reactive intermediates that disrupt cellular functions. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, in a xenograft model of non-small cell lung cancer, derivatives of this compound showed dose-dependent antitumor effects .

The mechanism of action for 2-Iodo-3-methoxy-6-nitro-phenylamine primarily involves:

- Bioreduction : The nitro group is reduced to an amine, generating reactive species that can interact with cellular macromolecules.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Target Interaction : It has been shown to interact with specific proteins involved in cell proliferation and survival pathways, such as RAS proteins .

Case Studies

- Antimicrobial Efficacy : A study assessed the potency of various derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the methoxy and nitro groups significantly influenced antimicrobial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against both strains.

- Cancer Treatment : In a preclinical trial using an NCI-H1373 xenograft mouse model, the lead compound derived from 2-Iodo-3-methoxy-6-nitro-phenylamine demonstrated substantial tumor reduction compared to controls, highlighting its potential as a therapeutic agent against solid tumors .

Comparative Analysis

A comparative analysis of 2-Iodo-3-methoxy-6-nitro-phenylamine with similar compounds reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-Iodo-3-methoxy-6-nitro-phenylamine | High | Moderate | Contains both iodine and nitro groups |

| 2-Iodo-phenylamine | Moderate | Low | Lacks methoxy group |

| 3-Methoxy-6-nitro-phenylamine | Low | Moderate | Lacks iodine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.